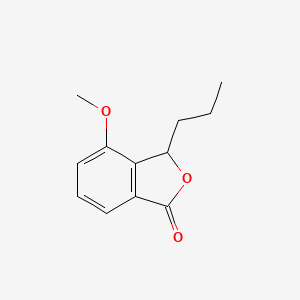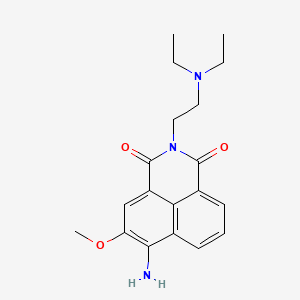
4-Isopropyl-2-thioxooxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-thioxooxazolidin-5-one is a heterocyclic compound with the molecular formula C6H9NO2S and a molecular weight of 159.20 g/mol . This compound belongs to the class of oxazolidinones, which are known for their diverse applications in synthetic organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-thioxooxazolidin-5-one typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with an appropriate reagent. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and a thiocarbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving the use of solvents like toluene and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-2-thioxooxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-Isopropyl-2-thioxooxazolidin-5-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-thioxooxazolidin-5-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting the translation process . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein synthesis .
Comparación Con Compuestos Similares
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Uniqueness: 4-Isopropyl-2-thioxooxazolidin-5-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other oxazolidinones, which typically contain an oxo group instead .
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H9NO2S/c1-3(2)4-5(8)9-6(10)7-4/h3-4H,1-2H3,(H,7,10) |
Clave InChI |
DNCKKQATXWZDHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)OC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


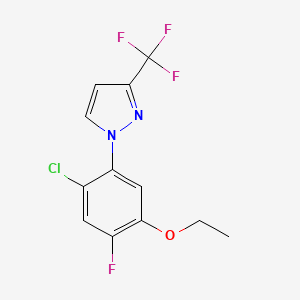
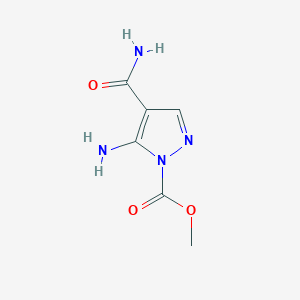

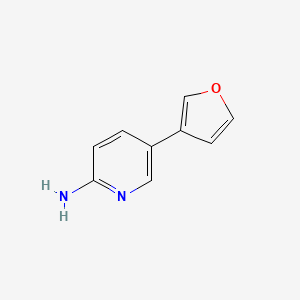


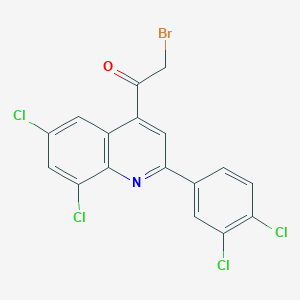
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)
